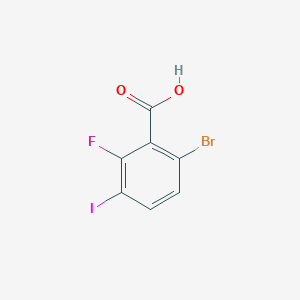

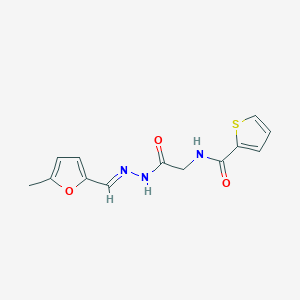

![molecular formula C15H16FN7O2S B2354587 7-(4-((4-氟苯基)磺酰基)哌嗪-1-基)-3-甲基-3H-[1,2,3]三唑并[4,5-d]嘧啶 CAS No. 1058457-14-9](/img/structure/B2354587.png)

7-(4-((4-氟苯基)磺酰基)哌嗪-1-基)-3-甲基-3H-[1,2,3]三唑并[4,5-d]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

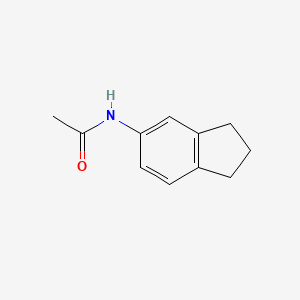

The compound “7-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a derivative of the 1,2,4-triazole class . Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . They have been proven to exhibit significant antibacterial activity .

Synthesis Analysis

The synthesis of similar compounds involves a series of chemical reactions . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The ring system of triazolo[4,5-d]pyrimidines is isoelectronic with that of purines . This heterocycle has been proposed as a possible surrogate of the purine ring . Depending on the choice of substituents, the triazolo[4,5-d]pyrimidine ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . The addition of sodium sulfite or phosphate changes the course of the reaction under neutral conditions . Reductive defluorination is the main process in the first case, while defluorination is accompanied by degradation of the piperazine moiety in the presence of phosphate .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . After evaporation of solvent under vacuum, the residue was purified by silica gel chromatography . The compound was characterized by thin-layer chromatography (TLC), melting point (mp), ultraviolet (UV) spectroscopy, nuclear magnetic resonance (NMR), and fast atom bombardment mass spectrometry (FABMS) .科学研究应用

抗菌活性

该化合物已被发现具有抗菌特性。例如,该化合物的衍生物已显示出对环丙沙星耐药的铜绿假单胞菌具有良好的生长抑制作用。 绿脓杆菌 。 这表明它可以用于开发新的抗菌剂 。

抗菌活性

该化合物还表现出抗菌活性。 特别是,某些衍生物对革兰氏阴性菌表现出强烈的杀菌作用 。 这表明它可能用于治疗由这些细菌引起的感染 。

细胞积累

该化合物的某些衍生物已被发现积累在小鼠巨噬细胞中 。 这可能被利用来开发靶向这些细胞的药物 。

细胞内活性

该化合物已显示出对某些细菌的细胞内活性。 例如,N-苄基环丙沙星,该化合物的衍生物,对细胞内细菌的活性与环丙沙星相当 。 这表明它可能用于治疗细胞内感染 。

外排转运蛋白识别

该化合物的某些衍生物,例如N-苄基环丙沙星,已显示出对外排转运蛋白的识别减少 。 这可能导致基于该化合物的药物在细胞中的积累更高,疗效也得到改善 。

抗真菌活性

虽然该化合物的某些衍生物对某些种类的光滑念珠菌和白色念珠菌没有表现出抗真菌活性,但其他一些衍生物对光滑念珠菌ATCC 15126菌株表现出杀真菌活性。 光滑念珠菌ATCC 15126菌株 。 这表明它可能用于治疗真菌感染 。

作用机制

Target of Action

Similar compounds have been shown to inhibitCDK2 (Cyclin-Dependent Kinase 2), a key enzyme involved in cell cycle regulation . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Mode of Action

Based on the structure and the known activity of similar compounds, it can be inferred that this compound might interact with its targets (like cdk2) and inhibit their activity, leading to alterations in cell cycle progression .

Biochemical Pathways

Inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells .

Pharmacokinetics

Similar compounds have been shown to accumulate in phagocytic cells . This suggests that this compound might have good cellular permeability, which could impact its bioavailability.

Result of Action

Similar compounds have been shown to significantly inhibit the growth of various cell lines . This suggests that this compound might have potent anti-proliferative effects.

安全和危害

未来方向

The future directions for the study of similar compounds involve the rational design and development of novel antibacterial agents incorporating 1,2,4-triazole . This can help in dealing with the escalating problems of microbial resistance . Further hit-to-lead optimization studies revealed that replacement of the purine ring with the triazolo[4,5-d]pyrimidine could significantly boost in vitro biological activity while maintaining physicochemical properties in promising ranges .

属性

IUPAC Name |

7-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN7O2S/c1-21-14-13(19-20-21)15(18-10-17-14)22-6-8-23(9-7-22)26(24,25)12-4-2-11(16)3-5-12/h2-5,10H,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCPLETZXGNFIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F)N=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN7O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

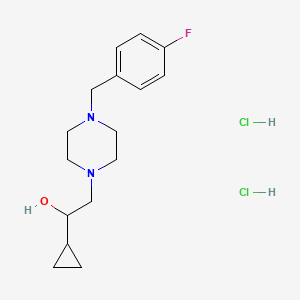

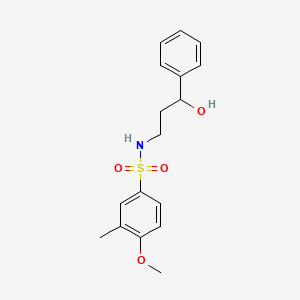

![(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2354506.png)

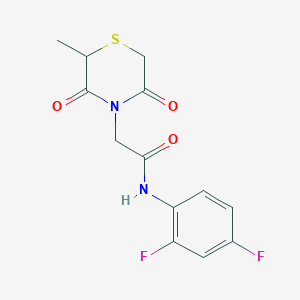

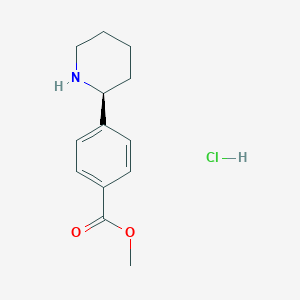

![2-(Allylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine](/img/structure/B2354508.png)

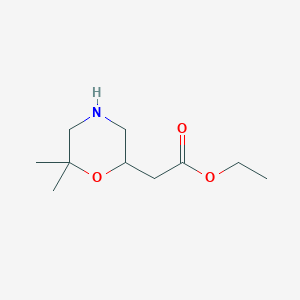

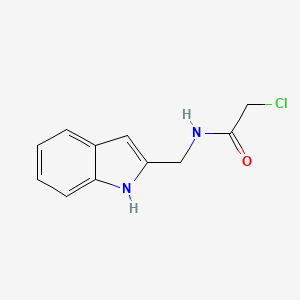

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2354516.png)

![5,5-Dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride](/img/structure/B2354525.png)